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Compound of Interest

Compound Name: AH-8533

Cat. No.: B162116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AH-8533, chemically known as 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is

a synthetic opioid agent. This document provides a comprehensive overview of its synthesis,

characterization, and putative pharmacological action. Due to the limited publicly available data

specifically for AH-8533, this guide draws upon information from structurally related analogs,

such as AH-7921 and U-47700, to present a probable synthetic route and mechanism of action.

All available quantitative data is summarized, and detailed hypothetical experimental protocols

are provided to guide research and development efforts.

Chemical Identity and Properties
Property Value Source

Chemical Name

2-chloro-N-{[1-

(dimethylamino)cyclohexyl]met

hyl}benzamide

Analytical Report

Chemical Formula C16H23ClN2O Analytical Report

Molecular Weight 294.82 g/mol MedchemExpress

CAS Number 759397-79-0 MedchemExpress
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Synthesis
While a specific, detailed synthesis protocol for AH-8533 is not readily available in the reviewed

literature, a plausible synthetic route can be inferred from the synthesis of structurally similar

compounds, notably AH-7921. The proposed synthesis is a two-step process involving an initial

Strecker reaction to form the key cyclohexylamine intermediate, followed by an amidation

reaction.

Proposed Synthetic Pathway

Step 1: Strecker Synthesis of Intermediate

Step 2: Amidation

Cyclohexanone

1-(aminomethyl)cyclohexane-1-carbonitrile

 KCN, (CH3)2NH HCl
EtOH/H2O, Heat

Dimethylamine HCl Potassium Cyanide

1-(aminomethyl)cyclohexane-1-carbonitrile

AH-8533

 Amidation
(e.g., in THF)

2-Chlorobenzoyl chloride
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Caption: Proposed two-step synthesis of AH-8533.
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Experimental Protocol: Synthesis of 1-((2-
chlorobenzamido)methyl)cyclohexyl)-N,N-
dimethylmethanaminium (AH-8533)
Step 1: Synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile (Intermediate)

To a solution of cyclohexanone (1 equivalent) in a mixture of ethanol and water, add

dimethylamine hydrochloride (1 equivalent) and potassium cyanide (1 equivalent).

Heat the reaction mixture under reflux for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and extract the product with

an appropriate organic solvent (e.g., diethyl ether).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude aminonitrile intermediate.

Purify the intermediate by vacuum distillation or column chromatography.

Step 2: Synthesis of AH-8533

Dissolve the purified 1-(dimethylamino)cyclohexane-1-carbonitrile intermediate (1 equivalent)

in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere

(e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain AH-8533.

Characterization
The characterization of AH-8533 would involve a suite of analytical techniques to confirm its

identity, purity, and structure. Based on an available analytical report, the following methods

have been applied.

Analytical Data
Analytical Technique Data

GC-MS (EI ionization)
NFL GC-RT (min): 9,12. BP(1): 126; BP(2):

139,BP(3) :127,

FTIR-ATR Direct measurement performed.

Experimental Protocols: Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: Agilent GC-MS system.

GC Method:

Injection Volume: 1 µL

Split Mode: 1:5

Injector Temperature: 280 °C

Transfer Line Temperature: 235 °C
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MSD Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 280 °C

Quadrupole Temperature: 180 °C

Scan Range: m/z 50-550 amu

Fourier-Transform Infrared Spectroscopy (FTIR)

Technique: Attenuated Total Reflectance (ATR)

Measurement: Direct measurement of the solid sample.

Typical Analysis: The resulting spectrum should be analyzed for characteristic vibrational

frequencies corresponding to the functional groups present in AH-8533 (e.g., C=O stretch of

the amide, C-Cl stretch of the aromatic ring, C-N stretches).

Pharmacological Profile
AH-8533 is classified as a synthetic opioid agent, suggesting its primary mechanism of action

is through interaction with opioid receptors.

Mechanism of Action
As an opioid, AH-8533 is presumed to be an agonist at opioid receptors, which are G-protein

coupled receptors (GPCRs). The canonical signaling pathway for µ-opioid receptor (MOR)

agonists, the primary target for most opioid analgesics, involves:

Receptor Binding: AH-8533 binds to the µ-opioid receptor.

G-Protein Activation: This binding event activates the inhibitory G-protein, Gi/o.

Downstream Signaling: The activated G-protein dissociates into Gαi/o and Gβγ subunits,

which in turn modulate downstream effectors:

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
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Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing

hyperpolarization of the neuronal membrane and reducing neuronal excitability.

Inhibition of voltage-gated calcium channels, leading to a decrease in neurotransmitter

release.

Opioid Receptor Signaling
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To cite this document: BenchChem. [Synthesis and Characterization of AH-8533: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162116#synthesis-and-characterization-of-ah-8533]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

